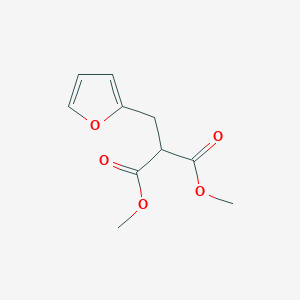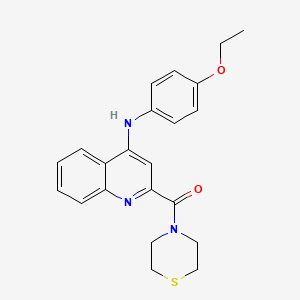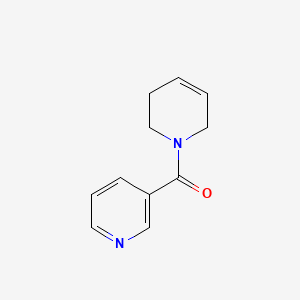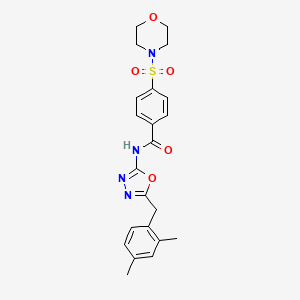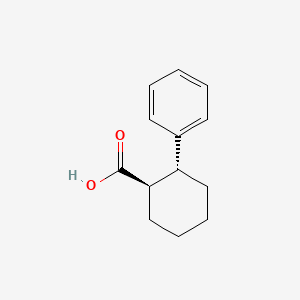
trans-2-Phenylcyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-Phenylcyclohexanecarboxylic acid: is a cyclic carboxylic acid containing a phenyl substituent on the cyclohexane ring. This compound is known for its rigid structure, which makes it a valuable analogue in scientific research, particularly in mimicking constrained forms of amino acids with rigidly positioned aromatic side chains.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Material: The synthesis of trans-2-Phenylcyclohexanecarboxylic acid typically begins with cyclohexanone.
Grignard Reaction: Cyclohexanone undergoes a Grignard reaction with phenylmagnesium bromide to form 2-phenylcyclohexanol.
Oxidation: The 2-phenylcyclohexanol is then oxidized to 2-phenylcyclohexanone.
Carboxylation: Finally, the 2-phenylcyclohexanone is subjected to carboxylation to yield this compound.
Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: trans-2-Phenylcyclohexanecarboxylic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces esters, amides, or other substituted carboxylic acids.
Scientific Research Applications
Chemistry
- Used as a model compound to study the effects of rigid aromatic side chains in chemical reactions.
- Serves as a precursor in the synthesis of more complex organic molecules.
Biology
- Acts as a constrained analogue of phenylalanine, useful in studying protein structure and function.
Medicine
- Investigated for its potential use in drug development, particularly in designing drugs with specific structural constraints.
Industry
- Utilized in the production of specialty chemicals and materials that require rigid molecular structures.
Mechanism of Action
The mechanism by which trans-2-Phenylcyclohexanecarboxylic acid exerts its effects is primarily through its rigid structure, which influences its interaction with other molecules. This rigidity allows it to act as a constrained analogue of phenylalanine, affecting protein folding and function. The molecular targets and pathways involved include interactions with enzymes and receptors that recognize phenylalanine or similar aromatic amino acids.
Comparison with Similar Compounds
Similar Compounds
trans-2-Phenylcyclopropanecarboxylic acid: Another cyclic carboxylic acid with a phenyl substituent, but with a smaller cyclopropane ring.
Cyclopropane-1,1-dicarboxylic acid: Contains two carboxylic acid groups on a cyclopropane ring.
1-Phenyl-1-cyclopropanecarboxylic acid: Similar structure but with different positioning of the phenyl group.
Uniqueness: : trans-2-Phenylcyclohexanecarboxylic acid is unique due to its larger cyclohexane ring, which provides a different spatial arrangement and rigidity compared to smaller ring analogues. This makes it particularly useful in studies requiring constrained aromatic side chains .
Properties
IUPAC Name |
(1R,2R)-2-phenylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H,14,15)/t11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTERYDAAQMJMTD-NWDGAFQWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24905-75-7 |
Source


|
| Record name | rac-(1R,2R)-2-phenylcyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[BIS(2-HYDROXYPROPYL)AMINO]-3-(2-BROMOPHENOXY)PROPAN-2-OL HYDROCHLORIDE](/img/structure/B2852323.png)
![N-(butan-2-yl)-3-(1-{[(2-fluorophenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide](/img/structure/B2852325.png)
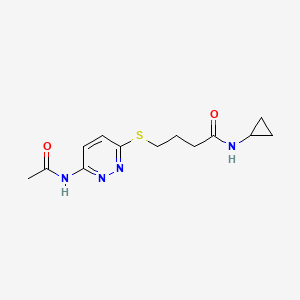

![N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2852329.png)
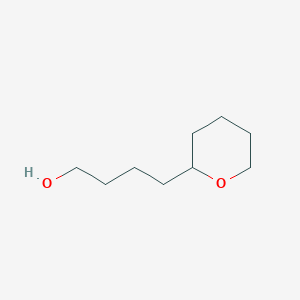

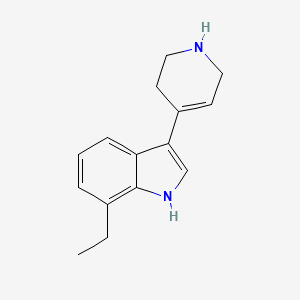
![2,5-dichloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2852335.png)
